(S)-(-)-1-Amino-1-phenylpropane

Vue d'ensemble

Description

(S)-(-)-1-Amino-1-phenylpropane, also known as this compound, is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-(-)-1-Amino-1-phenylpropane, also known as (S)-3-amino-1-phenylpropan-1-ol, is a chiral compound with significant biological relevance. This article explores its biological activity, synthesis, and applications in various fields, supported by data tables and research findings.

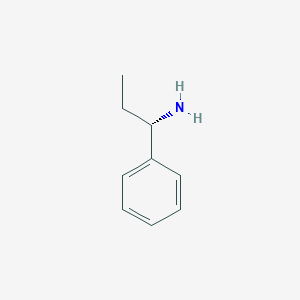

Chemical Structure and Properties

This compound is characterized by an amino group, a phenyl group, and a hydroxyl group attached to a three-carbon chain. The (S)-configuration of this compound imparts specific stereochemical properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H13N |

| Molecular Weight | 149.21 g/mol |

| CAS Number | 3789-59-1 |

| Melting Point | 50-52 °C |

| Solubility | Soluble in water |

This compound acts as a ligand, interacting with various receptors and enzymes. Its amino and hydroxyl groups enable it to form hydrogen bonds, which are crucial for modulating biological activities. The compound's ability to bind selectively to certain targets makes it a valuable candidate for drug development.

Antimicrobial Properties

Recent studies have highlighted the potential of this compound in antimicrobial applications. For instance, it has been investigated for its activity against Chlamydia species, showing promise as a scaffold for developing selective drugs against bacterial pathogens .

Neuropharmacological Effects

Research indicates that this compound may interact with the central nervous system. It has been shown to exhibit enhanced potency at cannabinoid receptors CB1 and CB2 compared to its (R)-enantiomer, suggesting potential applications in treating neurological disorders .

Case Studies

Case Study 1: Antichlamydial Activity

A study focused on synthesizing derivatives based on this compound demonstrated its selective activity against Chlamydia, with compounds derived from it exhibiting significant antibacterial effects. The study emphasized the importance of structural modifications to enhance activity and selectivity .

Case Study 2: Neuropharmacological Research

In another investigation, the neuropharmacological properties of this compound were assessed through receptor binding assays. The findings revealed that this compound had a higher binding affinity for CB2 receptors, indicating its potential as an anti-inflammatory agent in neurodegenerative diseases .

Applications in Synthesis

This compound serves as a chiral auxiliary in organic synthesis, particularly in the preparation of optically active compounds. It is utilized in the synthesis of L-aspartyl-D-amino amide sweeteners, which are significantly sweeter than sucrose . Furthermore, it is involved in producing copolyacrylate polymers with unique sensing properties due to its chiral nature .

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

(S)-(-)-1-Amino-1-phenylpropane is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique chiral properties are crucial for developing drugs that target neurological disorders and other therapeutic areas. For example, it has been used in the synthesis of antidepressants and stimulants, aiding in the understanding of neurotransmitter systems .

Chiral Auxiliary

The compound serves as a chiral auxiliary in asymmetric synthesis, allowing the production of enantiomerically pure compounds essential for drug formulation. This is particularly relevant in the development of new medications where stereochemistry plays a critical role in efficacy and safety .

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential to enhance the properties of polymers. Its amine functionality can improve adhesion and flexibility, making it valuable in creating advanced materials for various applications .

Analytical Chemistry

Chromatographic Techniques

This compound is employed as a standard in chromatographic techniques, facilitating the identification and quantification of related amines in complex mixtures. Its use improves the accuracy of analytical methods in both research and industrial settings .

Food Industry

Sweetener Development

this compound has been investigated for its role in synthesizing L-Aspartyl-D-amino amide sweeteners, which exhibit a sweetness potency significantly higher than sucrose. This application highlights its potential impact on food technology and flavor enhancement .

Case Study 1: Neurochemistry Research

Research utilizing this compound has provided insights into neurotransmitter systems, particularly regarding the mechanisms of action for specific antidepressants. Studies have demonstrated that this compound can influence neurotransmitter release and receptor activity, paving the way for new therapeutic approaches .

Case Study 2: Asymmetric Synthesis Enhancement

A recent study focused on engineering transaminases to improve the catalytic efficiency of synthesizing this compound from prochiral substrates. The engineered enzymes showed a significant increase in conversion rates while maintaining high enantioselectivity, showcasing advancements in biocatalysis for pharmaceutical applications .

Propriétés

IUPAC Name |

(1S)-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFLVLHRZFLDDV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049288 | |

| Record name | (1S)-1-Phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3789-59-1 | |

| Record name | (-)-1-Phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3789-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-Phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, .alpha.-ethyl-, (S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanamine, α-ethyl-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the challenges of synthesizing (S)-(-)-1-amino-1-phenylpropane using transaminases, and how has recent research addressed this?

A1: One of the main challenges in using transaminases for chiral amine synthesis, particularly for molecules like this compound, is the limited substrate scope of naturally occurring enzymes. These enzymes often exhibit low catalytic efficiency towards bulky substrates due to the size restrictions imposed by the active site. [] Recent research [] has focused on engineering the large binding pocket of an (S)-selective ω-transaminase (BPTA) derived from Paraburkholderia phymatum. By introducing specific mutations based on molecular docking and dynamic simulations, researchers successfully enhanced the enzyme's activity towards bulky aryl alkyl ketones like 1-propiophenone, the precursor to this compound. This resulted in a significant increase in both catalytic efficiency (kcat/KM) and conversion rate, demonstrating the potential of protein engineering to overcome the limitations of natural enzymes and enable the efficient synthesis of challenging chiral amines like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.